N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine
CAS No.:
Cat. No.: VC15874394
Molecular Formula: C3H5ClN2O2
Molecular Weight: 136.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5ClN2O2 |
|---|---|
| Molecular Weight | 136.54 g/mol |
| IUPAC Name | N-(1-chloro-3-hydroxyiminopropan-2-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2 |
| Standard InChI Key | WUIGMGPDADRZNJ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=NO)C=NO)Cl |
Introduction
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C3H5ClN2O2 and a molecular weight of 136.54 g/mol . It features a chloro group, a hydroxyimino functional group, and a hydroxylamine moiety, making it a compound of interest in various fields such as pharmaceuticals and agricultural chemistry. The compound's systematic name reflects its structural components, highlighting the presence of a chlorinated propan-2-ylidene backbone.
Biological Activity and Potential Applications
Hydroxylamines, including N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, are known for their potential biological activities. These compounds have been studied for their interactions with various biological targets, which is crucial for developing effective applications while minimizing adverse effects. The compound's potential applications span multiple areas, including pharmaceuticals and agricultural chemistry, though further research is needed to fully elucidate its biological mechanisms and therapeutic potentials.
Comparison with Related Compounds
Several compounds share structural similarities with N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, each exhibiting unique properties based on their functional groups.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine | Similar hydroxyimino and chloro groups | Potentially different reactivity due to chain length |
| Hydroxylamine | Basic structure without halogen substituents | Known for its use in organic synthesis |
| Acetohydroxamic Acid | Contains a carboxylic acid group | Used primarily as an antibiotic |
Availability and Handling
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is available from various suppliers, such as Enamine Ltd., and requires careful handling due to its chemical properties . It is typically stored under frozen conditions to maintain stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume